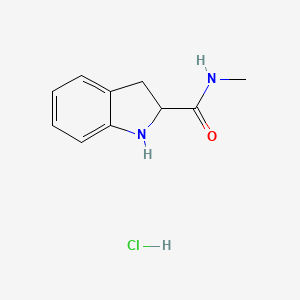

N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride

Übersicht

Beschreibung

N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride: is a synthetic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole ring system substituted with a methyl group and a carboxamide group, making it a valuable molecule in medicinal chemistry and synthetic organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

N-Methylation: The indole derivative is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

Carboxamide Formation: The methylated indole is reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Amino derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride has been investigated for its efficacy in cancer treatment. Research indicates that compounds similar to this indole derivative can inhibit inhibitors of apoptosis proteins (IAPs), which are often overexpressed in cancer cells. By promoting the degradation of cIAP-1 and cIAP-2 proteins, these compounds can induce apoptosis in cancer cells that typically evade programmed cell death. This mechanism is crucial for treating various cancers, including:

Neurological Disorders

The compound has also shown promise in treating psychiatric conditions due to its interaction with dopamine D4 and serotonin 5-HT2A receptors. These interactions suggest potential applications in managing:

- Schizophrenia

- Anxiety Disorders (Generalized Anxiety Disorder, Panic Disorder)

- Depression

- Attention Deficit Hyperactivity Disorder (ADHD)

Compounds targeting the D4 receptor may offer therapeutic benefits without the extrapyramidal side effects commonly associated with traditional antipsychotics .

Laboratory Use

In laboratory settings, this compound serves as a non-ionic organic buffering agent, particularly useful in cell culture applications where maintaining pH is critical. Its buffering capacity is effective within a pH range of 6 to 8.5, making it suitable for various biological assays and experiments .

Drug Development

The compound has been utilized in structure-based drug design to develop selective inhibitors for specific receptors like discoidin domain receptor 1 (DDR1). Such inhibitors have shown efficacy in suppressing signaling pathways involved in cancer progression, particularly in pancreatic cancer models . The pharmacokinetic properties of these derivatives indicate good absorption and bioavailability, enhancing their viability as therapeutic agents.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The carboxamide group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

- N-methyl-1H-indole-2-carboxamide

- 2,3-dihydro-1H-indole-2-carboxamide

- N-methyl-2,3-dihydro-1H-indole-3-carboxamide

Comparison: N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride is unique due to the specific substitution pattern on the indole ring. The presence of both the N-methyl and carboxamide groups at specific positions enhances its reactivity and potential biological activity compared to other similar compounds. This unique structure allows for distinct interactions with biological targets and different reactivity in chemical reactions.

Biologische Aktivität

N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in oncology and antibacterial applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound is derived from the indole framework, which is known for its role in various biological processes. The presence of the carboxamide group enhances its solubility and potential interactions with biological targets.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit promising antiproliferative effects against various cancer cell lines. For instance, compounds similar to N-methyl-2,3-dihydro-1H-indole-2-carboxamide were evaluated for their growth-inhibitory properties against several cancer types:

| Compound | Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| Va | MCF-7 | 26 | EGFR inhibition |

| Vb | A549 | 59 | Dual kinase inhibition |

| Vc | HT-29 | 56 | Apoptosis induction |

These findings indicate that the compound exhibits a GI50 value comparable to established anticancer agents such as erlotinib, suggesting its potential as a therapeutic candidate in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cancer cell proliferation. For example, it targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis .

- Induction of Apoptosis : Studies indicate that indole derivatives can induce apoptosis in cancer cells by regulating apoptosis-related proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown significant antibacterial activity against various pathogens. The minimum inhibitory concentrations (MICs) against selected bacteria are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.35 |

| Pseudomonas aeruginosa | 0.75 |

| Staphylococcus aureus | 0.50 |

These values indicate that the compound possesses potent antibacterial properties that could be leveraged in treating infections caused by resistant strains .

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of indole derivatives in clinical settings:

- A study involving a series of indole carboxamides demonstrated significant efficacy against resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

- Another investigation into the antiproliferative effects on breast cancer cell lines revealed that certain derivatives not only inhibited cell growth but also enhanced the effectiveness of existing chemotherapeutic agents .

Eigenschaften

IUPAC Name |

N-methyl-2,3-dihydro-1H-indole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9;/h2-5,9,12H,6H2,1H3,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHPRBGNDGYQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.